molecular formula C15H15ClO3 B14143805 {4-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}methanol CAS No. 898693-28-2

{4-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}methanol

Cat. No.: B14143805
CAS No.: 898693-28-2
M. Wt: 278.73 g/mol
InChI Key: IFOVVZKDNTVJJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}methanol is an organic compound that features a chlorobenzyl group, a methoxy group, and a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}methanol typically involves the reaction of 3-chlorobenzyl chloride with 3-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {4-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzyl ethers.

Scientific Research Applications

Chemistry

In chemistry, {4-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new bioactive molecules for therapeutic applications.

Medicine

In medicine, this compound is explored for its potential use in drug development. It is investigated for its ability to interact with specific biological targets, making it a candidate for the treatment of various diseases.

Industry

Industrially, the compound is used in the manufacture of specialty chemicals and materials. It is employed in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of {4-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Chlorobenzyl)oxy]benzoic acid
  • 3-Chloro-4-(3-chlorobenzyloxy)phenylboronic acid
  • 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde

Uniqueness

{4-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.

Properties

CAS No.

898693-28-2

Molecular Formula

C15H15ClO3

Molecular Weight

278.73 g/mol

IUPAC Name

[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methanol

InChI

InChI=1S/C15H15ClO3/c1-18-15-8-11(9-17)5-6-14(15)19-10-12-3-2-4-13(16)7-12/h2-8,17H,9-10H2,1H3

InChI Key

IFOVVZKDNTVJJS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CO)OCC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.